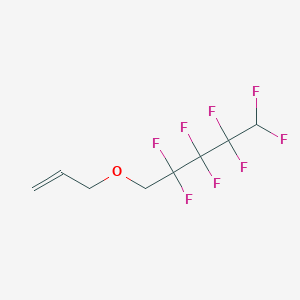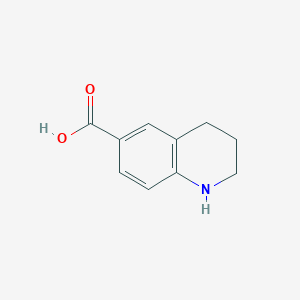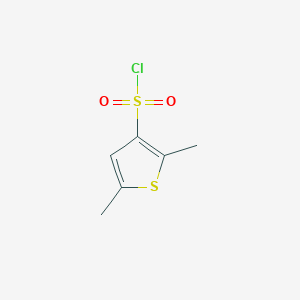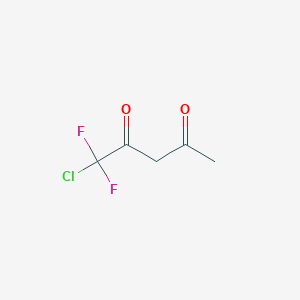
1-Chloro-1,1-difluoropentane-2,4-dione
Vue d'ensemble
Description
1-Chloro-1,1-difluoropentane-2,4-dione (CDFPD) is a synthetic organic compound that has become increasingly popular in scientific research due to its unique properties and potential applications. CDFPD is a colorless liquid with a boiling point of 48°C and a melting point of -55°C. It is a highly reactive compound that can react with both organic and inorganic compounds. CDFPD is also known for its ability to act as a catalyst for a variety of chemical reactions, making it a useful tool for researchers.
Applications De Recherche Scientifique
Molecular Structure Investigation
1-Chloro-1,1-difluoropentane-2,4-dione has been a subject of study for its molecular structure, particularly in its enol form. Researchers utilized ab initio and Density Functional Theory (DFT) calculations to explore its structure and vibrational frequencies. These studies are vital for understanding the chemical properties and potential applications of the compound (Tayyari et al., 2008).
Application in Thioacetalization
This compound has been applied in the synthesis of 2-[2-Chloro-1-(1-chlorovinyl)allylidene]-1,3-dithiane, a nonthiolic, odorless 1,3-propanedithiol equivalent. Its application in thioacetalization of aldehydes and ketones highlights its utility in organic synthesis, demonstrating chemoselectivity between aldehyde and ketone (Liu et al., 2003).
Photocyclization to Flavones
Another intriguing application is in photocyclization reactions. Research indicates that 2-chloro-substituted 1,3-diarylpropan-1,3-diones, including derivatives of this compound, can undergo cyclization to flavones under specific conditions. This process is dependent on the nature of the halogen atom and the presence of electron-donor groups (Košmrlj & Šket, 2007).
Interaction with Metal Ions
Studies have also been conducted on the kinetics and mechanisms of reactions between 1,1,1-trifluoropentane-2,4-dione (a related compound) and various metal ions. These studies help in understanding the chelating properties of the diketone group, which could be relevant to this compound as well (Hynes & O'Shea, 1983).
Synthesis of Perhalogenated Ketones and Alkenes
The compound has been used in the synthesis of ketones and alkenes exhibiting a terminal bromochlorofluoromethyl group. This showcases its role in complex organic synthesis, particularly in the creation of halogenated molecules (Balaraman et al., 2016).
Propriétés
IUPAC Name |
1-chloro-1,1-difluoropentane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClF2O2/c1-3(9)2-4(10)5(6,7)8/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBKLXPYUKILDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C(F)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371401 | |
| Record name | 1-chloro-1,1-difluoropentane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2375-76-0 | |
| Record name | 1-chloro-1,1-difluoropentane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[d]isoxazole-3-carboxylic Acid](/img/structure/B1333644.png)
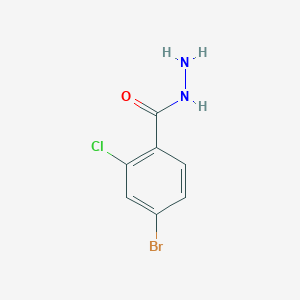

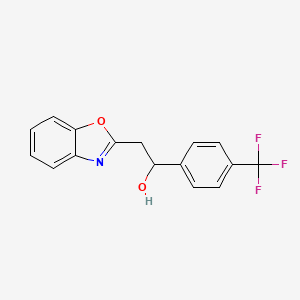



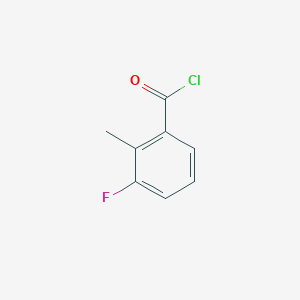

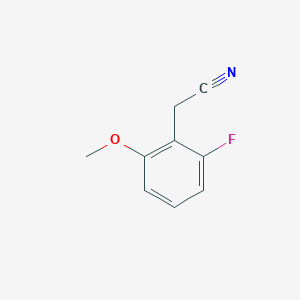
![3-[(2-Thienylmethyl)amino]propanenitrile](/img/structure/B1333663.png)
